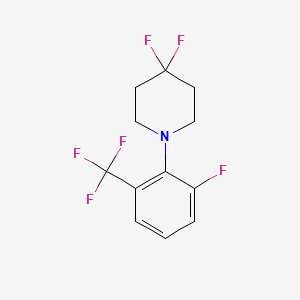

![molecular formula C15H10ClFN2O2 B1411777 Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2108526-98-1](/img/structure/B1411777.png)

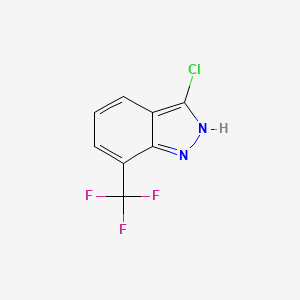

Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of “Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines can vary widely depending on the specific substituents present on the molecule. General reactions may involve the various functional groups present in the molecule .Applications De Recherche Scientifique

Pharmacophore Design and Kinase Inhibition

Imidazole scaffolds are pivotal in designing selective inhibitors for the p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These inhibitors demonstrate a significant potential in addressing diseases characterized by inflammation due to their ability to bind selectively and inhibit kinase activity. This is particularly relevant for compounds that replace ATP in the kinase's active site, leading to higher selectivity and potency, an approach that could be analogous to the applications of Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate in designing new therapeutics (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Optoelectronic Materials

Quinazolines and pyrimidines, closely related to imidazo[1,2-a]pyridines, are explored extensively for their applications in creating optoelectronic materials. The synthesis and application of derivatives of these compounds have led to the development of electronic devices, luminescent elements, and photoelectric conversion elements. This review highlights the potential of incorporating imidazo[1,2-a]pyridine derivatives into π-extended conjugated systems for novel optoelectronic material creation, suggesting a potential research avenue for this compound (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Antibacterial Research

Imidazopyridine-based derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial properties. Given the rising threat of multi-drug resistant bacterial infections, the synthesis and evaluation of imidazopyridine compounds, such as this compound, could provide a foundation for developing new antibacterial agents. This approach is underscored by the limited number of imidazopyridine compounds available as antibiotics and the potential to enhance selectivity and efficacy through structural modifications (Sanapalli et al., 2022).

Mécanisme D'action

Target of Action

Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

The imidazo[1,2-a]pyridines, to which this compound belongs, are known to undergo direct functionalization through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which it belongs, employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Result of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, exhibit a broad spectrum of pharmacological and biological activities .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2/c1-21-15(20)10-3-5-14-18-13(8-19(14)7-10)9-2-4-12(17)11(16)6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJACAOLILIEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

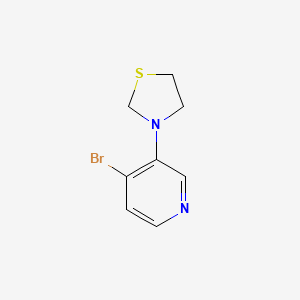

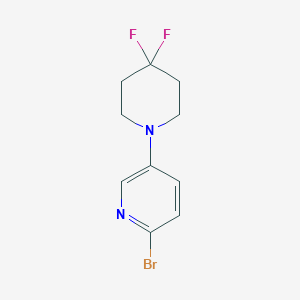

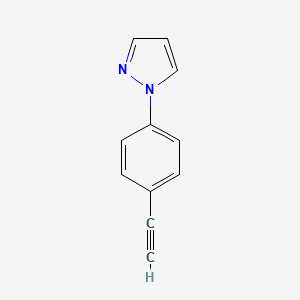

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)

![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)

![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)